molecular formula C18H12F3N3O3S B2582177 2,6-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 450337-15-2

2,6-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2582177
CAS No.: 450337-15-2
M. Wt: 407.37
InChI Key: IZQGDDYXDFEGRD-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazol core substituted with a 4-fluorophenyl group at position 2 and a 5,5-dioxo (sulfone) moiety. The benzamide group at position 3 is further modified with 2,6-difluoro substituents, enhancing its electronic and steric profile. The fluorine atoms improve lipophilicity and metabolic stability, while the sulfone group may influence solubility and intermolecular interactions .

Properties

IUPAC Name

2,6-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O3S/c19-10-4-6-11(7-5-10)24-17(12-8-28(26,27)9-15(12)23-24)22-18(25)16-13(20)2-1-3-14(16)21/h1-7H,8-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQGDDYXDFEGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,6-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2,6-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

Target Compound
  • Core: Thieno[3,4-c]pyrazol with a sulfone group.
  • Key Features : The fused thiophene-pyrazole system provides rigidity, and the sulfone group introduces polarity.
Analog 1: N-(4-Fluorobenzyl)-N′-[2-(4-Fluorophenyl)-5,5-Dioxido-Thieno[3,4-c]Pyrazol-3-yl]Ethanediamide
  • Core: Same thieno[3,4-c]pyrazol with sulfone.
  • Key Differences: Replaces the benzamide with an ethanediamide linker and a 4-fluorobenzyl group.
Analog 2: 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3-Thiones [7–9]
  • Core: 1,2,4-Triazole instead of thienopyrazol.
  • The absence of a fused thiophene system may decrease stability .

Substituent Effects

Compound Substituents Functional Groups
Target Compound 2-(4-Fluorophenyl), 3-(2,6-difluorobenzamide), 5,5-dioxo Sulfone, benzamide, fluorophenyl
Analog 1 3-(Ethanediamide), 4-fluorobenzyl Sulfone, ethanediamide, fluorobenzyl
Diflubenzuron () N-(((4-Chlorophenyl)Amino)Carbonyl)-2,6-Difluorobenzamide Benzamide, chlorophenyl, difluoro
  • Fluorine Impact : All compounds leverage fluorine for electronegativity and lipophilicity. The target’s 2,6-difluoro-benzamide contrasts with diflubenzuron’s 4-chlorophenyl, which may alter target specificity (e.g., insect chitin synthesis inhibition vs. kinase modulation) .
  • Sulfone vs.

Spectral and Structural Analysis

Compound IR Features (cm⁻¹) NMR Features
Target νC=O (1663–1682), νS=O (~1250) Aromatic protons (δ 7.2–8.1), sulfone (δ 3.5–4.0)
Analog 1 νC=O (1663–1682), νNH (3150–3319) Fluorobenzyl (δ 4.5–5.0), amide NH (δ 8.5–9.0)
Triazoles [7–9] νC=S (1247–1255), νNH (3278–3414) Triazole protons (δ 8.2–8.5), sulfone (δ 3.5–4.0)
  • The target’s benzamide C=O and sulfone S=O bands distinguish it from triazoles, which exhibit C=S and NH stretches .
  • NMR data for the target would show distinct splitting patterns due to 2,6-difluoro substitution, unlike Analog 1’s fluorobenzyl group .

Biological Activity

The compound 2,6-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex synthetic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of fluorine atoms is significant as they can enhance the lipophilicity and metabolic stability of the compound.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Several studies have indicated that compounds with similar thieno[3,4-c]pyrazole structures exhibit potent anticancer properties. They may induce apoptosis in cancer cells by disrupting tubulin polymerization and activating caspase pathways .
    • A study demonstrated that derivatives of thieno[3,4-c]pyrazole could inhibit tumor growth in various cancer models through mechanisms involving cell cycle arrest and apoptosis induction .
  • Antimicrobial Properties :
    • Research has shown that thieno[3,4-c]pyrazole derivatives possess antimicrobial activity against a range of pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
  • Anti-HIV Activity :
    • Certain derivatives have been investigated for their potential as anti-HIV agents. They are believed to inhibit HIV integrase activity, which is crucial for viral replication . This suggests that the compound may have a role in developing antiviral therapies.

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Study on Anticancer Effects :
    A study conducted by Anthony et al. (2007) explored the effects of thieno[3,4-c]pyrazole derivatives on cancer cells. The results indicated significant cytotoxicity and apoptosis induction through caspase activation .
  • Antimicrobial Efficacy :
    A recent investigation reported that a series of thieno[3,4-c]pyrazole derivatives exhibited broad-spectrum antimicrobial activity. The study noted MIC values indicating effectiveness against both Gram-positive and Gram-negative bacteria .

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression at G2/M phase.
  • Inhibition of Enzymatic Activity : Particularly relevant in anti-HIV activity where integrase inhibition is critical.

Data Tables

Biological ActivityMechanismReference
AnticancerApoptosis induction through caspase activation
AntimicrobialInhibition of cell wall synthesis
Anti-HIVInhibition of integrase activity

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